Sodium DL-lactate-D4

Übersicht

Beschreibung

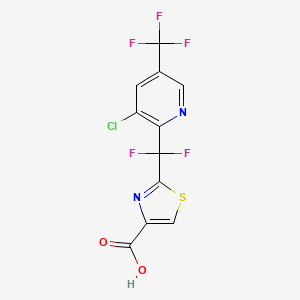

Sodium DL-lactate-D4, also known as Lactic acid-d4 sodium, is the deuterium labeled version of Lactate sodium . It is a product of glycogenolysis and glycolysis and plays a role in various biochemical processes . It is used as a corrosion inhibitor in alcohol antifreeze mixtures, flavoring agent, emulsifier, corrosion inhibitor, and pH control agent .

Molecular Structure Analysis

The molecular weight of this compound is 116.08 and its formula is C3HD4NaO3 . The structure of this compound is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

This compound is a liquid that appears colorless to light yellow . The product is synthesized by fermenting sugar-rich plants, such as corn or beets, and then neutralizing the resulting lactic acid to create a compound having the formula NaC3H5O3 .Wissenschaftliche Forschungsanwendungen

Buffering Capacity in Body Fluids : Sodium DL-lactate, in the form of racemic lactate, has been investigated for its ability to increase the buffering capacity in body fluids. A study compared the effects of infusing solutions containing no lactate, sodium L-lactate, or racemic lactate during surgery. Both lactate groups showed a significant increase in buffering capacity compared to the no lactate group, suggesting that sodium racemic lactate is metabolized similarly to sodium L-lactate (Kuze, Naruse, Yamazaki, Hirota, Ito, & Miyahara, 1992).

Impact on Uric Acid and Oxypurinol Excretion : Research has also explored how DL-sodium lactate infusion affects the excretion of purine bases and oxypurinol. One study found that DL-sodium lactate infusion decreased the urinary excretion and fractional clearance of uric acid, xanthine, and oxypurinol. This suggests potential implications for hyperuricemic patients treated with allopurinol and those with gout (Yamamoto, Moriwaki, Takahashi, Nasako, & Higashino, 1993).

Jejunal Uptake of Methionine Hydroxy Analog : Sodium DL-lactate has been implicated in the absorption of methionine hydroxy analog, an alpha-hydroxy analog of methionine, in the rat jejunum. A study showed that jejunal uptake of this compound is mediated by an Na+-independent carrier system associated with L-lactate transport, distinct from the L-methionine pathway (Brachet & Puigserver, 1987).

Influence on Insulin Secretion : Sodium DL-lactate's effect on insulin secretion has been studied in anesthetized dogs. It was found that lactate infusion led to simultaneous increases in blood glucose and plasma insulin levels, suggesting that lactate can stimulate insulin release from pancreatic B-cells (Federspil, Zaccaria, Pedrazzoli, Zago, DePalo, & Scandellari, 1980).

Wirkmechanismus

Lactate, from which Sodium DL-lactate-D4 is derived, is known to play a significant role in various biochemical processes . It is the product of glycogenolysis and glycolysis . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Zukünftige Richtungen

Lactate, from which Sodium DL-lactate-D4 is derived, has been found to play a crucial role in energy metabolism and signaling in brain tissues under both physiological and pathological conditions . Future research could focus on the role of lactylation in the brain , and targeting the mechanisms contributing to lactic acid accumulation in sepsis and low-flow states could allow for more specific therapy .

Eigenschaften

IUPAC Name |

sodium;3,3,3-trideuterio-2-deuteriooxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3,4D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-IOXFLNLHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)[O-])O[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1412399.png)

![(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate](/img/structure/B1412407.png)

![5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412409.png)

![2,5,8-Trichloropyrido[2,3-d]pyridazine](/img/structure/B1412412.png)